molecular formula C21H19N7O2 B4657839 N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

Cat. No. B4657839
M. Wt: 401.4 g/mol
InChI Key: NQIVFIBGRJHDQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds structurally related to N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, often involves multi-component reactions and various synthetic routes. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas, which share a similar scaffold, are synthesized using 6-aminoimidazo[1,2-a]pyrazine as a key intermediate, demonstrating the complexity and versatility in synthesizing such compounds (Bazin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds like this compound involves understanding the spatial arrangement and bonding interactions within the molecule. Spectroscopic techniques such as FTIR, UV-VIS, NMR, and mass spectrometry are pivotal in confirming the structural integrity of synthesized compounds. For example, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was confirmed using these spectroscopic methods, highlighting the importance of structural analysis in chemical research (Sarantou & Varvounis, 2022).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can vary widely, including carbonylation, substitution reactions, and multi-component condensations. These reactions not only demonstrate the reactivity of such compounds but also their potential utility in synthesizing diverse chemical entities. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles highlights the utility of urea derivatives in multi-component reactions (Moosavi-Zare et al., 2013).

Physical Properties Analysis

The physical properties of compounds like this compound, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The crystal structure of similar compounds provides insights into their solid-state arrangement and potential interactions, which can influence their physical properties and stability (Lough et al., 2010).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are critical for their application in chemical syntheses and potential biological activities. Investigations into the reactivity and functionalization of urea derivatives contribute to a deeper understanding of their chemical behavior and potential as intermediates in organic synthesis (Korkusuz et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-30-18-9-7-17(8-10-18)25-21(29)24-16-5-3-15(4-6-16)23-19-11-12-20(27-26-19)28-14-2-13-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVFIBGRJHDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

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